2-chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O2S/c22-15-5-1-6-16(23)19(15)20(26)24-14-9-8-13-4-2-10-25(17(13)12-14)21(27)18-7-3-11-28-18/h1,3,5-9,11-12H,2,4,10H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWULSNAWXOHWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-6-Fluorobenzamide
The benzamide moiety is synthesized from 2-chloro-6-fluorobenzoic acid , which is derived via chlorination and oxidation of 2-chloro-6-fluorotoluene . A novel method reported in patent CN102617312A employs iron-based solid superacid (SO₄²⁻/Fe₃O₄) under controlled hydrolysis (100–200°C) to produce 2-chloro-6-fluorobenzaldehyde , which is subsequently oxidized to the carboxylic acid and converted to the amide. Key conditions include:
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Chlorination | Cl₂, PCl₃ (catalyst) | 180°C | 90% |
| Hydrolysis | H₂O, SO₄²⁻/Fe₃O₄ | 180°C | 85% |
| Oxidation to Amide | NH₃, activation reagents | 25–50°C | 78% |
This method avoids corrosive sulfuric acid, enhancing safety and scalability.
Preparation of 1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-amine
The tetrahydroquinoline core is synthesized via Friedel-Crafts alkylation or Skraup reaction , followed by nitration and reduction to introduce the amine group at position 7. Acylation with thiophene-2-carbonyl chloride occurs under reflux in toluene, using triethylamine as a base to achieve >90% conversion. Stereochemical control is critical, as improper reaction conditions may lead to racemization.
Coupling Strategies and Final Assembly
Amide Bond Formation
The final step involves coupling 2-chloro-6-fluorobenzamide with 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine using carbodiimide-based reagents (e.g., EDCl/HOBt) in anhydrous dichloromethane. Microwave-assisted coupling (50°C, 30 min) has been reported to improve efficiency, reducing side products like N-acylurea.
Optimized Conditions :
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity (>98%) is confirmed by HPLC and NMR. Key spectral data include:
Challenges and Optimization
Regioselectivity in Tetrahydroquinoline Functionalization
Positional selectivity during nitration and acylation is influenced by electron-donating groups. Computational studies suggest that the 6-fluoro substituent directs electrophilic attack to the 7-position via resonance effects.
Solvent and Catalyst Innovations
- Solid Superacids : Replace traditional HCl/H₂SO₄ in hydrolysis, minimizing corrosion.
- Ionic Liquids : Tested for acylation steps, showing 15% higher yields than toluene.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Traditional Stepwise | High purity, scalable | Long reaction times (48–72 hr) | 75–80 |
| Microwave-Assisted | Rapid (2–4 hr), energy-efficient | Specialized equipment required | 85–88 |
| One-Pot | Reduced purification steps | Lower regioselectivity | 70–75 |
Industrial and Environmental Considerations
Chemical Reactions Analysis
2-chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful probe in biochemical assays and studies of enzyme inhibition.
Medicine: Research into its potential therapeutic applications includes studies on its activity as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
N-(2-Chloro-6-Fluorophenyl)-4-(2-Cyano-3-Hydroxybut-2-Enamido)-5-Fluoro-2-Isopropoxybenzamide ()
- Core Structure: Shares a benzamide backbone but replaces the tetrahydroquinoline-thiophene system with a 4-substituted benzamide featuring cyano and hydroxybutenamido groups.
- Biological evaluation in associates similar scaffolds with immunomodulatory activity, suggesting possible therapeutic overlap .
2-Chloro-6-Fluoro-N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzamide ()
- Core Structure: Retains the tetrahydroquinoline-benzamide framework but substitutes the thiophene-carbonyl group with a 4-fluorobenzenesulfonyl moiety.
- Key Differences : The sulfonyl group increases electron-withdrawing effects, which may alter binding affinity or metabolic stability compared to the thiophene-based analogue. Sulfonamides are often associated with enhanced pharmacokinetic profiles .
Compounds with Related Tetrahydroquinoline Scaffolds
1-[2-(4-Nitrophenyl)-5-(5-Phenyl-1,2-Oxazol-3-yl)-1,2,3,4-Tetrahydroquinolin-4-yl]Pyrrolidin-2-One ()
- Core Structure: Features a tetrahydroquinoline core but replaces the benzamide with a pyrrolidinone and introduces a nitro-phenyl-oxazolyl substituent.
- Key Differences : The nitro group and oxazole ring introduce strong electron-withdrawing and hydrogen-bonding capabilities. Crystallographic data reveal distinct torsion angles (e.g., 47.0°–56.4° for oxazole-phenyl interactions), suggesting conformational rigidity that may affect target engagement .
Research Findings and Limitations
- Synthetic Feasibility : The thiophene-carbonyl group in the target compound may offer synthetic challenges compared to sulfonyl or nitro groups due to thiophene’s reactivity .
- Biological Data Gaps : Direct comparative studies on potency, toxicity, or target specificity are absent in the provided evidence. Inferences are drawn from structural analogues.
- Crystallographic Insights : highlights the importance of substituent orientation (e.g., nitro group rotation at 31.1°) and hydrogen-bonding networks (O—H⋯O, N—H⋯O) in stabilizing molecular conformations, which could guide optimization of the target compound .
Biological Activity
2-Chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of indole derivatives, which are known for their diverse pharmacological properties. This article aims to provide a detailed overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 400.9 g/mol. The compound features a chloro and fluoro substituent on the benzamide moiety and a thiophene group attached to the tetrahydroquinoline structure.
| Property | Value |
|---|---|
| Molecular Formula | CHClF NOS |
| Molecular Weight | 400.9 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Antioxidant Properties : The presence of thiophene and indole rings contributes to the antioxidant capabilities of the compound, potentially mitigating oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens.
Anticancer Activity
A significant focus has been on the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines. For instance:
- Cell Lines Tested : KB (oral cancer), DLD (colorectal cancer), HepG2 (liver cancer).
- Results : The compound showed IC50 values in the low micromolar range, indicating potent activity against these cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Tested Microorganisms : Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed to assess antimicrobial activity.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Studies
A recent study explored the synthesis and biological evaluation of several derivatives related to this compound. The study highlighted:
- Synthesis : The compound was synthesized using multi-step reactions involving Fischer indole synthesis and coupling reactions.
- Evaluation : Biological assays revealed that modifications at the thiophene or tetrahydroquinoline moieties significantly influenced anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
